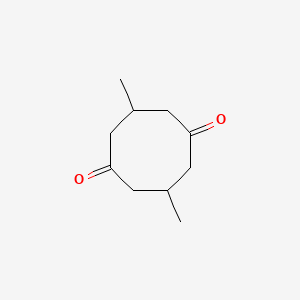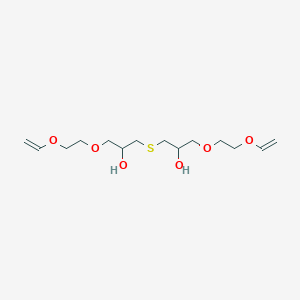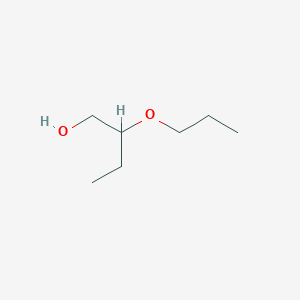![molecular formula C14H15ClN2 B14333724 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine CAS No. 103252-70-6](/img/structure/B14333724.png)
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two aromatic rings, one chlorinated and one methylated, connected through a hydrazine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-[(4-Chlorophenyl)methyl]-1-phenylhydrazine
- 1-[(4-Methylphenyl)methyl]-1-phenylhydrazine
- 1-[(4-Chlorophenyl)methyl]-1-(3-methylphenyl)hydrazine
Comparison: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is unique due to the presence of both a chlorinated and a methylated aromatic ring This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives that may only have one type of substitution
Propriétés
| 103252-70-6 | |
Formule moléculaire |
C14H15ClN2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15ClN2/c1-11-2-8-14(9-3-11)17(16)10-12-4-6-13(15)7-5-12/h2-9H,10,16H2,1H3 |
Clé InChI |
JXONGJPGNGUUPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


